molecular formula C17H20N2O3 B2970481 N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide CAS No. 370843-56-4

N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide

Cat. No.: B2970481
CAS No.: 370843-56-4
M. Wt: 300.358
InChI Key: CZZOUVLFNSNREW-UHFFFAOYSA-N
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Description

N-(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide is a structurally complex acetamide derivative characterized by a cyclohexylidene core substituted with two methyl groups (at C4) and two ketone moieties (at C2 and C6). The compound features a methylene bridge linking the cyclohexylidene system to an aniline-derived phenyl ring, which is further substituted with an acetamide group.

Properties

IUPAC Name

N-[4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11(20)19-13-6-4-12(5-7-13)18-10-14-15(21)8-17(2,3)9-16(14)22/h4-7,10,21H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXPDCGKOYAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a dioxocyclohexylidene moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 312271-21-9

The compound's structure includes a phenyl group and an acetamide functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with an amine derivative in the presence of acetic anhydride or similar acylating agents. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound showed activity against both Gram-positive and Gram-negative bacteria. Specific derivatives were tested against strains such as E. coli and S. aureus, displaying varying degrees of inhibition.
  • Structure-Activity Relationship (SAR) : Modifications in the side chains of similar compounds have been shown to enhance antimicrobial efficacy. For example, increasing hydrophobic character often correlates with improved activity against bacterial strains .
CompoundActivity Against E. coliActivity Against S. aureus
Base CompoundModerateModerate
Modified Derivative AHighHigh
Modified Derivative BLowHigh

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects:

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. Inhibition leads to reduced production of prostaglandins and other inflammatory mediators .
  • Case Studies : In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes such as COX and certain kinases, inhibiting their activity.
  • Receptor Interaction : It may also interact with various receptors involved in pain and inflammation pathways.

Therapeutic Applications

Given its biological activities, this compound shows promise for therapeutic applications in:

  • Infectious Diseases : As an antimicrobial agent.
  • Chronic Inflammatory Conditions : Potential use in treating arthritis or other inflammatory diseases.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized through comparisons with analogous acetamide derivatives and related aromatic systems. Below is a detailed analysis:

Structural Comparisons
Compound Name Key Substituents/Features Molecular Implications
N-(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide Cyclohexylidene with 2,6-dioxo and 4,4-dimethyl groups; acetamide-linked phenyl ring High steric bulk, electron-withdrawing ketones, potential for π-π stacking
N-(4-Hydroxyphenyl)acetamide () Hydroxyl group on phenyl ring Enhanced polarity, hydrogen-bonding capacity, lower steric hindrance
N-Substituted Maleimides () Maleimide core with nitro/dimethylamino groups Electron-deficient rings, reactivity in Michael addition or cycloaddition reactions
Complex Acetamide Derivatives () Diphenylhexan backbones with phenoxy groups Flexible hydrocarbon chains, chiral centers, potential for peptide-like interactions

Key Observations :

  • The target compound’s cyclohexylidene-dioxo system distinguishes it from simpler analogs like N-(4-hydroxyphenyl)acetamide, which lacks steric complexity .
  • Unlike peptide-like acetamides (e.g., ’s diphenylhexan derivatives), the target lacks chiral centers and flexible chains, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
Physicochemical and Electronic Properties

Theoretical studies on N-substituted maleimides highlight the role of electron-withdrawing groups (e.g., nitro) in modulating charge distribution and dipole moments, which are critical for solubility and intermolecular interactions . By analogy, the target compound’s 2,6-dioxo groups likely create a strong electron-deficient region, reducing aqueous solubility compared to hydroxylated analogs but improving lipid membrane permeability. Computational modeling (e.g., DFT) could further predict its charge transfer regions and optical properties, though such data is absent in the provided evidence.

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